molecular formula C17H18N2O2 B11813885 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B11813885
M. Wt: 282.34 g/mol
InChI Key: IEOURPDOMGDUNV-UHFFFAOYSA-N
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Description

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole typically involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane to form 1-(4-methoxyphenoxy)propane. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Hydroxyphenoxy)propyl)-1H-benzo[d]imidazole
  • 2-(1-(4-Aminophenoxy)propyl)-1H-benzo[d]imidazole
  • 1-Butyl-5-chloro-2-propyl-1H-imidazole

Uniqueness

2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[1-(4-methoxyphenoxy)propyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-3-16(21-13-10-8-12(20-2)9-11-13)17-18-14-6-4-5-7-15(14)19-17/h4-11,16H,3H2,1-2H3,(H,18,19)

InChI Key

IEOURPDOMGDUNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)OC

Origin of Product

United States

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